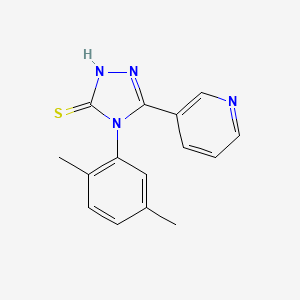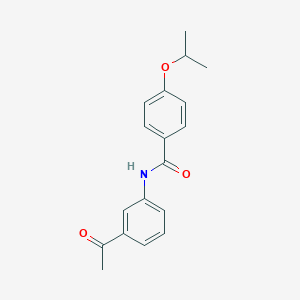![molecular formula C13H14N6 B5856982 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as BTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTH is a triazinone-based compound that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
Scientific Research Applications
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory properties. 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines.
Mechanism of Action
The mechanism of action of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to inhibit NF-κB signaling, leading to a decrease in the expression of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the immune response to bacterial and viral infections. 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer therapy. Additionally, 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines. One of the limitations of using 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone.
Future Directions
There are several future directions for 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone research. One area of interest is the development of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone-based cancer therapies. 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of targeted cancer therapies. Another area of interest is the development of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone-based vaccines. 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to enhance the immune response to bacterial and viral infections, making it a potential candidate for the development of vaccines. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone.
Synthesis Methods
2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multistep process, which involves the reaction of 2-butanone with hydrazine hydrate to form 2-butanone hydrazone. The resulting product is then reacted with 2,4,6-trichloro-1,3,5-triazine to form the triazinone ring. The final step involves the reaction of the triazinone intermediate with indole-3-carboxaldehyde to produce 2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone.
properties
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-3-8(2)16-18-13-15-12-11(17-19-13)9-6-4-5-7-10(9)14-12/h4-7H,3H2,1-2H3,(H2,14,15,18,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIMZVHKWNJSZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(Butan-2-ylidene)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)



![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)